Octanedioic acid, 2-hexyl-3,5-dihydroxy-, (2S,3R,5S)-
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Overview
Description
RO-61-0591 is a bioactive chemical.
Scientific Research Applications
Synthesis of Chiral Compounds : Defant et al. (2011) detailed the use of a related bicyclic lactone, obtained from the pyrolysis of cellulose, as a building block in the synthesis of new δ-sugar amino acids. These compounds are potential candidates for the development of peptidomimetics with conformationally restricted structures, suggesting a role in pharmaceutical synthesis (Defant et al., 2011).
Bioconversion Studies : Gardner and Hou (1999) investigated the stereoconfiguration of dihydroxy-octadecenoic acid (DHOE) derived from oleic acid by bioconversion with Pseudomonas aeruginosa, highlighting its potential in biochemical pathways and organic chemistry (Gardner & Hou, 1999).
Crystallography Research : Yao Wang (2009) explored the crystal structure of a cocrystal involving octanedioic acid, which is useful in understanding molecular interactions and design in material science (Yao Wang, 2009).
Chemical Synthesis and Insect Pheromones : Masaki et al. (1986) demonstrated the use of compounds related to octanedioic acid in the synthesis of insect pheromones, indicating applications in agriculture and pest control (Masaki et al., 1986).
Catalysis and Polymer Science : McCann et al. (1995) studied copper(II) complexes of octanedioic acid, which could be relevant in catalysis and material sciences (McCann et al., 1995).
Environmental Applications : DellaGreca et al. (2004) identified compounds including octanedioic acid in olive oil mill waste-waters, suggesting its role in environmental analysis and waste management (DellaGreca et al., 2004).
Chemical Oxidation Processes : Iwahama et al. (2000) explored the oxidation of alcohols to carbonyl compounds using octanedioic acid-related compounds, indicating its significance in organic synthesis (Iwahama et al., 2000).
Biopolyester Production : Lee et al. (2019) conducted research on the enzymatic production of biopolyesters using compounds related to octanedioic acid, demonstrating its importance in biotechnology and sustainable material production (Lee et al., 2019).
Plant Biology and Phytochemistry : Milborrow (1975) researched the absolute configuration of phaseic and dihydrophaseic acids, compounds structurally related to octanedioic acid, suggesting applications in plant biology and phytochemistry (Milborrow, 1975).
Oleochemical Industry Applications : Diamond and Applewhite (1967) focused on the cleavage of hydroxy unsaturated fatty acids, including octanedioic acid, highlighting its role in the oleochemical industry (Diamond & Applewhite, 1967).
properties
CAS RN |
186423-00-7 |
---|---|
Product Name |
Octanedioic acid, 2-hexyl-3,5-dihydroxy-, (2S,3R,5S)- |
Molecular Formula |
C14H26O6 |
Molecular Weight |
290.36 |
IUPAC Name |
Octanedioic acid, 2-hexyl-3,5-dihydroxy-, (2S,3R,5S)- |
InChI |
InChI=1S/C14H26O6/c1-2-3-4-5-6-11(14(19)20)12(16)9-10(15)7-8-13(17)18/h10-12,15-16H,2-9H2,1H3,(H,17,18)(H,19,20)/t10-,11-,12+/m0/s1 |
InChI Key |
XXJYVIMIEJMJBD-SDDRHHMPSA-N |
SMILES |
O=C(O)[C@@H](CCCCCC)[C@H](O)C[C@@H](O)CCC(O)=O |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
synonyms |
RO-61-0591; RO610591; RO61-0591. |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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